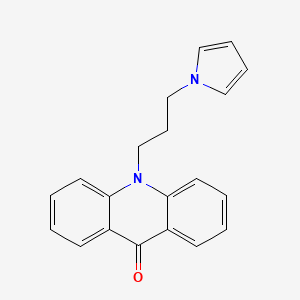
10-(3-(1H-Pyrrol-1-yl)propyl)acridin-9(10H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-(3-(1H-Pyrrol-1-yl)propyl)acridin-9(10H)-one is a heterocyclic compound that features both acridine and pyrrole moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-(3-(1H-Pyrrol-1-yl)propyl)acridin-9(10H)-one typically involves the following steps:
Formation of the Acridine Core: The acridine core can be synthesized through the cyclization of N-phenylanthranilic acid in the presence of a dehydrating agent such as polyphosphoric acid.
Attachment of the Propyl Linker: The propyl linker is introduced via a nucleophilic substitution reaction using 1-bromopropane and a suitable base like potassium carbonate.
Introduction of the Pyrrole Ring: The final step involves the reaction of the propyl-substituted acridine with pyrrole under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
10-(3-(1H-Pyrrol-1-yl)propyl)acridin-9(10H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acridine nitrogen or the pyrrole nitrogen, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: N-oxides of the acridine and pyrrole rings.
Reduction: Reduced derivatives with hydrogenated acridine or pyrrole rings.
Substitution: Alkylated or acylated derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
10-(3-(1H-Pyrrol-1-yl)propyl)acridin-9(10H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Mécanisme D'action
The mechanism of action of 10-(3-(1H-Pyrrol-1-yl)propyl)acridin-9(10H)-one involves its interaction with DNA. The acridine moiety intercalates between DNA base pairs, disrupting the DNA structure and inhibiting the activity of topoisomerase enzymes. This leads to the inhibition of DNA replication and transcription, ultimately causing cell death in rapidly dividing cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acridine Orange: A compound with similar DNA intercalating properties but with different substituents.
Proflavine: Another acridine derivative used as an antiseptic and studied for its anticancer properties.
Pyrrole-2-carboxylic Acid: A simpler pyrrole derivative with different biological activities.
Uniqueness
10-(3-(1H-Pyrrol-1-yl)propyl)acridin-9(10H)-one is unique due to the combination of the acridine and pyrrole moieties, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in medicinal chemistry and material science.
Propriétés
Formule moléculaire |
C20H18N2O |
|---|---|
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
10-(3-pyrrol-1-ylpropyl)acridin-9-one |
InChI |
InChI=1S/C20H18N2O/c23-20-16-8-1-3-10-18(16)22(19-11-4-2-9-17(19)20)15-7-14-21-12-5-6-13-21/h1-6,8-13H,7,14-15H2 |
Clé InChI |
AXOJQBNKUSJZIE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CCCN4C=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(4-methoxyphenyl)-1,3-dimethyl-5-((4-nitrobenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14115323.png)
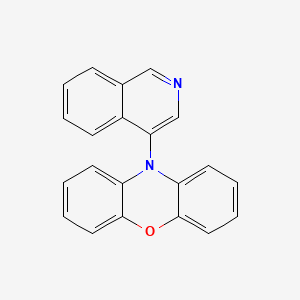



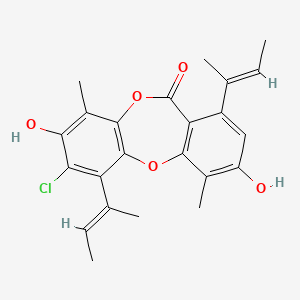

![8-[(2E)-2-(2-chloro-6-fluorobenzylidene)hydrazinyl]-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14115362.png)

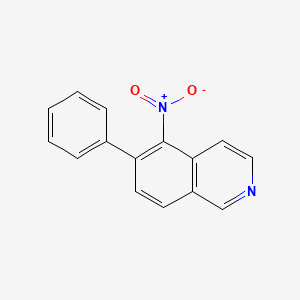
![1H-Pyrazolo[4,3-c]pyridine, 4-(cyclopentyloxy)-3-Methyl-](/img/structure/B14115381.png)
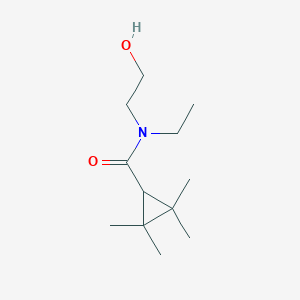
![[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4-dihydroxy-5-methoxybenzoate](/img/structure/B14115410.png)
![8-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl-7-[3-(1-phenyltetrazol-5-yl)sulfanylpropyl]purine-2,6-dione](/img/structure/B14115417.png)
